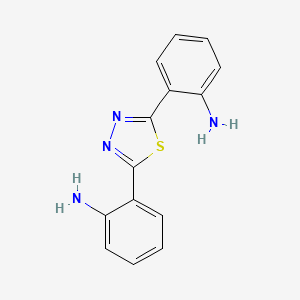

2,2'-(1,3,4-Thiadiazole-2,5-diyl)dianiline

Description

Significance of 1,3,4-Thiadiazole (B1197879) Heterocycles in Contemporary Chemical Synthesis and Materials Science

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a cornerstone in the development of novel compounds across multiple scientific disciplines. isres.orgresearchgate.net Its significance stems from a combination of favorable chemical properties and a wide spectrum of biological activities. researchgate.netjocpr.com

In medicinal chemistry, 1,3,4-thiadiazole derivatives are extensively studied for their broad pharmacological potential. researchgate.net They have been shown to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer properties. isres.orgresearchgate.net The thiadiazole nucleus is a key component in several commercially available drugs, underscoring its therapeutic relevance. mdpi.com The versatility of this heterocycle allows for structural modifications that can fine-tune its biological activity, making it a privileged scaffold in drug discovery. researchgate.net

In the realm of materials science, 1,3,4-thiadiazoles are valued for their thermal stability, aromaticity, and unique electronic properties. isres.org These characteristics make them suitable building blocks for the synthesis of high-performance polymers, corrosion inhibitors, and organic dyes. jocpr.comresearchgate.net The electron-deficient nature of the thiadiazole ring, coupled with its ability to participate in various chemical transformations, allows for the creation of materials with tailored optical and electronic functionalities. isres.org Furthermore, thiadiazole derivatives can act as versatile ligands in coordination chemistry, forming stable complexes with various metal ions. isres.orgnih.gov

Structural Characteristics and Functional Potential of the 2,2'-(1,3,4-Thiadiazole-2,5-diyl)dianiline Scaffold

The scaffold of this compound is characterized by a planar, rigid structure. It consists of a central 1,3,4-thiadiazole ring, which is an electron-withdrawing heterocycle, flanked by two aniline (B41778) groups at the 2 and 5 positions. The aniline groups, with their amino (-NH2) functionalities, are electron-donating and provide sites for further chemical reactions.

This combination of an electron-deficient core and electron-donating peripheral groups creates a molecule with significant functional potential. The amino groups can be readily derivatized, for instance, through reactions to form Schiff bases, amides, or to be used in polymerization reactions. biocrick.com This synthetic versatility allows the molecule to serve as a versatile building block, or "monomer," for the construction of larger, more complex macromolecular structures such as polyimides or polyamides. biocrick.com

Below is a table summarizing some of the key structural and chemical properties of this compound.

| Property | Data |

| Molecular Formula | C₁₄H₁₂N₄S |

| IUPAC Name | This compound |

| Molecular Weight | 268.34 g/mol |

| Core Heterocycle | 1,3,4-Thiadiazole |

| Functional Groups | Primary Amine (-NH₂) x 2 |

| Key Structural Feature | Symmetrical diaryl-substituted heterocycle |

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound lies in its potential as a multifunctional building block for advanced materials and bioactive molecules. Current and future research trajectories are likely to explore several key areas:

High-Performance Polymers: The diamine nature of the molecule makes it an ideal candidate for the synthesis of aromatic polymers. Research is focused on incorporating this thiadiazole-containing monomer into polymer backbones to enhance thermal stability, mechanical strength, and impart specific electronic or optical properties. Analogous diamine compounds with oxadiazole cores have been successfully used to create novel polyimides. biocrick.com

Coordination Chemistry and Catalysis: As a multidentate ligand, this compound can coordinate with various transition metals to form discrete metal complexes or extended coordination polymers. globethesis.comresearchgate.net These materials are of interest for their potential applications in catalysis, gas storage, and as sensory materials. The specific geometry and electronic environment provided by the ligand can be tailored to influence the properties of the resulting metal complex.

Medicinal Chemistry: Given the wide range of biological activities associated with the 1,3,4-thiadiazole core, this scaffold serves as a promising starting point for the design and synthesis of new therapeutic agents. nih.govmdpi.com The two amino groups offer convenient handles for introducing different substituents to explore structure-activity relationships (SAR) and develop compounds with enhanced potency and selectivity for various biological targets.

Corrosion Inhibition: Molecules containing both nitrogen and sulfur atoms, particularly those with heterocyclic rings, are often effective corrosion inhibitors for metals in acidic environments. researchgate.net Research into the application of this compound and its derivatives in this field is a plausible avenue of investigation, leveraging the compound's ability to adsorb onto metal surfaces.

Structure

3D Structure

Properties

CAS No. |

88518-07-4 |

|---|---|

Molecular Formula |

C14H12N4S |

Molecular Weight |

268.34 g/mol |

IUPAC Name |

2-[5-(2-aminophenyl)-1,3,4-thiadiazol-2-yl]aniline |

InChI |

InChI=1S/C14H12N4S/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H,15-16H2 |

InChI Key |

VNUXVYZUMFAYJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)C3=CC=CC=C3N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 1,3,4 Thiadiazole 2,5 Diyl Dianiline and Its Precursors

Strategies for the Construction of the 1,3,4-Thiadiazole (B1197879) Core

The formation of the 2,5-disubstituted 1,3,4-thiadiazole ring is the foundational step in synthesizing the target compound. The primary approaches involve the cyclization of linear precursors containing the necessary nitrogen, carbon, and sulfur atoms.

Cyclization Reactions Involving Thiosemicarbazide (B42300) Derivatives

A prevalent and versatile method for constructing the 1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide or its derivatives with carboxylic acids or their equivalents. mdpi.comsbq.org.br This approach is widely used due to the ready availability of starting materials. The general reaction involves the condensation of a carboxylic acid with thiosemicarbazide, followed by cyclodehydration to form the thiadiazole ring. nih.gov

Various dehydrating agents are employed to facilitate this cyclization, with phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) being the most common. jocpr.comnih.gov For instance, reacting a suitable carboxylic acid with thiosemicarbazide in the presence of POCl₃ at elevated temperatures leads to the formation of 2-amino-5-substituted-1,3,4-thiadiazoles. mdpi.com Similarly, concentrated H₂SO₄ can be used as both a catalyst and a dehydrating agent. jocpr.com

More recently, polyphosphate ester (PPE) has been utilized as an effective cyclizing agent, often allowing for one-pot syntheses from a carboxylic acid and thiosemicarbazide under milder conditions, avoiding the use of more hazardous reagents like POCl₃. mdpi.comnih.gov The reaction proceeds through an intermediate acylation of the thiosemicarbazide, which then undergoes intramolecular cyclization and dehydration to yield the final thiadiazole product. nih.gov

| Cyclizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux, 80-100°C | Effective for a wide range of substrates | Harsh, corrosive, generates hazardous waste |

| Sulfuric Acid (H₂SO₄) | Elevated temperatures (e.g., 80-90°C) | Readily available, strong dehydrating agent | Strongly acidic, can cause charring/side reactions |

| Polyphosphoric Acid (PPA) / Polyphosphate Ester (PPE) | Reflux in chloroform (B151607) or neat, 60-150°C | Milder conditions, can be done in one pot | Viscous, can be difficult to work with |

Approaches Utilizing Hydrazine (B178648) Hydrate (B1144303) and Carbon Disulfide

Another fundamental route to the 1,3,4-thiadiazole core, particularly for symmetrically 2,5-disubstituted derivatives, involves hydrazine hydrate and carbon disulfide (CS₂). These reagents can be used to construct key intermediates like 2,5-dimercapto-1,3,4-thiadiazole (B142945) or bithiourea.

A common method involves reacting hydrazine hydrate with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution. sbq.org.br This reaction typically forms dithiocarbazinate salts, which can be further reacted and cyclized. For example, the reaction of carbon disulfide with hydrazine hydrate can lead to the formation of 2,5-dimercapto-1,3,4-thiadiazole. sbq.org.breprajournals.com This dithiol compound is a versatile intermediate that can be further functionalized at the sulfur atoms. nih.gov

Alternatively, hydrazine hydrate can be reacted with aromatic aldehydes and elemental sulfur in a one-pot synthesis to yield symmetrical 2,5-diaryl-1,3,4-thiadiazoles directly. researchgate.net This method, often performed under Willgerodt conditions, provides an efficient pathway to the desired diaryl structure.

Introduction of Aniline (B41778) Moieties and Diamine Linkages

Once the thiadiazole core is established or during its formation, the aniline groups must be incorporated to yield the final product, 2,2'-(1,3,4-Thiadiazole-2,5-diyl)dianiline.

Coupling Reactions for Diaryl-Substituted Thiadiazoles

While less common for the primary synthesis of the target compound, modern cross-coupling reactions represent a potential strategy for introducing aryl groups onto a pre-formed thiadiazole scaffold. For instance, a di-halogenated 1,3,4-thiadiazole could theoretically undergo a double Suzuki or Buchwald-Hartwig amination reaction to introduce the 2-aminophenyl moieties. However, the more established methods typically build the diaryl structure from corresponding aromatic precursors.

Multi-step Synthetic Sequences for this compound

The most practical syntheses of this compound involve multi-step sequences starting from substituted benzene (B151609) derivatives. A logical and frequently employed strategy involves the synthesis of a dinitro precursor, 2,5-bis(2-nitrophenyl)-1,3,4-thiadiazole, followed by the reduction of both nitro groups to form the target diamine.

This sequence typically begins with 2-nitrobenzoic acid. The acid is converted into its corresponding acyl hydrazine, 2-nitrobenzohydrazide. Two equivalents of this hydrazide can then be cyclized in the presence of a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅), to form the symmetrical 2,5-bis(2-nitrophenyl)-1,3,4-thiadiazole. nih.gov

The final and crucial step is the reduction of the dinitro compound to the diamine. This transformation can be achieved using various standard reducing agents effective for converting aromatic nitro groups to amines. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

Metal/Acid Reduction: Utilizing metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Hydrazine Hydrate Reduction: Using hydrazine hydrate in the presence of a catalyst like Raney nickel or iron(III) chloride (FeCl₃).

An alternative pathway starts with 2-aminobenzoic acid, which is first converted to 2-aminobenzohydrazide. znaturforsch.com The cyclocondensation of two molecules of 2-aminobenzohydrazide with a sulfur source would directly yield the target compound. This route has the advantage of avoiding the nitro group reduction step.

Optimization of Reaction Conditions and Yield Enhancement

Improving the efficiency and yield of the synthesis of 2,5-diaryl-1,3,4-thiadiazoles is a key focus of synthetic research. Several optimization strategies have been developed.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions. The use of microwave irradiation can dramatically reduce reaction times from several hours to just a few minutes, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govresearchgate.net For example, the cyclization of diacylhydrazines with Lawesson's reagent to form 2,5-diaryl-1,3,4-thiadiazoles can be completed in 15 minutes under microwave conditions, whereas the same reaction requires 5-7 hours of conventional reflux. nih.gov

The choice of catalyst and reaction medium is also critical. Solid-phase synthesis, where reactions are carried out by grinding solid reactants together, sometimes with a catalyst, can offer a solvent-free, environmentally friendly alternative. google.com One patented method describes the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles by grinding a carboxylic acid and thiosemicarbazide with phosphorus pentachloride as a catalyst at room temperature, achieving yields of over 91%. google.com This approach simplifies the procedure, shortens reaction times, and facilitates easier product work-up.

Furthermore, the selection of the cyclizing agent can be optimized. While traditional reagents like POCl₃ are effective, milder and more selective reagents are often preferred. acs.org The use of polyphosphoric acid esters (PPE or PPSE) under solvent-free microwave conditions has been shown to be highly efficient for cyclization reactions, providing good to high yields in short reaction times. beilstein-journals.org

| Strategy | Description | Key Benefit(s) | Reference Example |

|---|---|---|---|

| Microwave Irradiation | Using microwave energy instead of conventional heating. | Reduced reaction times (minutes vs. hours), improved yields. | Cyclization with Lawesson's reagent. nih.gov |

| Solid-Phase Grinding | Reactants are ground together in a solid state, often without solvent. | Environmentally friendly, simple procedure, mild conditions. | Synthesis using PCl₅ as a catalyst. google.com |

| Alternative Cyclizing Agents | Using milder or more efficient reagents like PPA esters (PPE, PPSE). | Higher yields, avoids harsh/toxic reagents. | Cyclizations using neat PPSE. beilstein-journals.org |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste and time. | Reaction of carboxylic acid and thiosemicarbazide with PPE. mdpi.com |

Solvent Systems and Temperature Effects

The choice of solvent and reaction temperature plays a crucial role in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, impacting reaction rates, yields, and in some cases, the regioselectivity of the cyclization. While specific studies optimizing these parameters for this compound are not extensively detailed in the literature, valuable insights can be drawn from the synthesis of analogous 2,5-diaryl-1,3,4-thiadiazoles.

The cyclization of thiosemicarbazide precursors is often carried out in the presence of a strong acid. The reaction temperature can vary significantly depending on the chosen acid and solvent. For instance, acid-catalyzed dehydrocyclization of thiosemicarbazides can be achieved in the presence of concentrated sulfuric acid at a controlled temperature of 0°C, leading to high yields. mdpi.com In contrast, methods employing phosphorus oxychloride often require elevated temperatures, typically in the range of 80–90°C, to drive the reaction to completion. mdpi.com

One-pot syntheses starting from hydrazides and aldehydes with a thionating agent like Lawesson's reagent are commonly performed in refluxing toluene (B28343). semanticscholar.org The choice of solvent can also influence the product distribution in reactions where both 1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) formation is possible. For example, in an acid-catalyzed regioselective cyclization, using water as the solvent significantly favored the formation of the 1,3,4-thiadiazole with an 83% yield, whereas solvents like DMF, DMSO, THF, and toluene were less effective. acs.org

The following interactive table summarizes the effect of different solvent systems on the yield of a model 2,5-disubstituted-1,3,4-thiadiazole synthesis.

Interactive Data Table: Effect of Solvent on the Yield of a 2,5-Disubstituted-1,3,4-Thiadiazole

| Solvent | Catalyst | Temperature | Yield (%) |

| Water | p-TSA | Reflux | 83 |

| Ethanol (B145695) | p-TSA | Reflux | Mixture |

| DMF | p-TSA | Reflux | Low |

| DMSO | p-TSA | Reflux | Low |

| Toluene | Lawesson's Reagent & DMAP | Reflux | 79 |

| THF | Lawesson's Reagent & DMAP | Reflux | 60 |

Catalytic Promoters in Thiadiazole Synthesis

Various catalytic promoters are employed to facilitate the cyclization step in the synthesis of 1,3,4-thiadiazoles. These promoters are typically acidic and act as dehydrating or activating agents.

Commonly used promoters for the cyclization of thiosemicarbazides include strong mineral acids like concentrated sulfuric acid (H₂SO₄) and phosphorus-based reagents such as phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA). mdpi.comjocpr.comnih.gov Concentrated sulfuric acid is effective at low temperatures (e.g., 0°C), while phosphorus oxychloride generally requires heating. mdpi.commdpi.com The use of POCl₃ is prevalent in one-pot syntheses starting from a carboxylic acid and thiosemicarbazide. mdpi.com

In addition to these classical reagents, p-toluenesulfonic acid (p-TSA) has been demonstrated to be an effective acid catalyst for the regioselective synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. acs.org Lawesson's reagent, often used in conjunction with a base like dimethylaminopyridine (DMAP), serves as a thionating and cyclizing agent in one-pot syntheses from hydrazides and aldehydes. semanticscholar.org The efficiency of these promoters can be influenced by the specific substrates and reaction conditions.

The table below provides a comparative overview of different catalytic promoters used in the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Interactive Data Table: Comparison of Catalytic Promoters in 1,3,4-Thiadiazole Synthesis

| Catalytic Promoter | Starting Materials | Typical Conditions |

| Concentrated H₂SO₄ | Thiosemicarbazides | 0°C to room temperature |

| Phosphorus Oxychloride (POCl₃) | Carboxylic acid + Thiosemicarbazide | 80-90°C, reflux |

| p-Toluenesulfonic Acid (p-TSA) | Acyl hydrazides + Thioacetates | Reflux |

| Lawesson's Reagent / DMAP | Hydrazides + Aldehydes | Refluxing toluene |

| Polyphosphate Ester (PPE) | Carboxylic acid + Thiosemicarbazide | Refluxing chloroform |

Mechanistic Investigations of Synthesis Pathways

The formation of the 1,3,4-thiadiazole ring from its precursors proceeds through a series of well-established mechanistic steps. The specific pathway can vary slightly depending on the starting materials and the catalyst employed.

A common pathway for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of an N-acylthiosemicarbazide intermediate. This intermediate is typically formed in situ from the reaction of an acid hydrazide with a source of thiocarbonyl, or from a carboxylic acid and thiosemicarbazide. The proposed mechanism commences with the protonation of the carbonyl oxygen of the acyl group by the acid catalyst. This activation facilitates a nucleophilic attack by the thioamide nitrogen atom onto the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent dehydration of this intermediate results in the cyclized product, the 1,3,4-thiadiazole ring. acs.org

In syntheses starting from acyl hydrazines and a sulfur source, a plausible mechanism involves the initial formation of a thioacylated hydrazide intermediate. This intermediate then undergoes intramolecular cyclization, driven by the nucleophilicity of the hydrazide nitrogen and the electrophilicity of the thiocarbonyl carbon. A final dehydration step then yields the aromatic 1,3,4-thiadiazole ring.

For reactions catalyzed by reagents like phosphorus oxychloride, the mechanism is believed to involve the activation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the thiosemicarbazide. The subsequent cyclization and dehydration are promoted by the phosphorus reagent.

Derivatization and Advanced Structural Modification of 2,2 1,3,4 Thiadiazole 2,5 Diyl Dianiline

Functionalization via the Aniline (B41778) Amino Groups

The presence of two primary aromatic amino (-NH2) groups makes 2,2'-(1,3,4-thiadiazole-2,5-diyl)dianiline a valuable precursor for a variety of condensation and substitution reactions. These functional groups are nucleophilic and can readily react with electrophilic reagents, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

Formation of Schiff Bases and Azomethine Linkages

The primary amino groups of the dianiline compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which contain an imine or azomethine (-CH=N-) linkage. This reaction is a cornerstone in the synthesis of various organic compounds and ligands. The reaction of a diamine like this compound with two equivalents of an aldehyde would produce a bis-Schiff base.

This synthesis is typically carried out by refluxing the diamine with the appropriate aldehyde in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. jocpr.comijpcbs.com A wide range of aromatic aldehydes can be used, allowing for the introduction of diverse functionalities into the final molecule. osi.lvdergipark.org.tr The formation of the imine bond is confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching band in the IR spectrum and the disappearance of the NH2 signals in the 1H-NMR spectrum. dergipark.org.trnih.gov

| Reactant Aldehyde | Resulting Schiff Base Moiety | Reference |

|---|---|---|

| Salicylaldehyde | -N=CH-(C6H4)-OH | osi.lv |

| 4-Methoxybenzaldehyde | -N=CH-(C6H4)-OCH3 | osi.lv |

| 3-Nitrobenzaldehyde | -N=CH-(C6H4)-NO2 | osi.lv |

| Benzaldehyde | -N=CH-(C6H5) | nih.gov |

| 5-Bromosalicylaldehyde | -N=CH-(C6H3)-Br-OH | osi.lv |

Oligomerization and Polymerization Strategies Utilizing Diamine Functionality

The difunctional nature of this compound makes it an excellent monomer for step-growth polymerization. The two amino groups can react with difunctional electrophiles, such as diacyl chlorides or dianhydrides, to form aromatic polyamides and polyimides, respectively. These polymers are often characterized by high thermal stability and mechanical strength due to the rigidity of the aromatic and heterocyclic units in the polymer backbone.

While specific polymerization studies on this compound are not extensively documented, the reactivity of aromatic diamines is well-established. For instance, reaction with terephthaloyl chloride would yield a polyamide, while reaction with pyromellitic dianhydride would lead to a polyimide after a two-step process involving the formation of a poly(amic acid) intermediate followed by thermal or chemical cyclodehydration. The incorporation of the thiadiazole unit into the polymer backbone is expected to impart specific properties, such as enhanced thermal resistance and potential for metal coordination.

Azo Dye Formation via Diazotization-Coupling Reactions

The primary aromatic amine functionalities are ideal starting points for the synthesis of azo dyes. This process involves a two-step reaction: diazotization followed by azo coupling. In the first step, the amino groups are treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H2SO4) at low temperatures (0–5 °C) to form a bis-diazonium salt. nih.gov

This highly reactive intermediate is then immediately reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, aniline, or naphthol derivative. nih.govnih.gov The electrophilic diazonium group attacks the electron-rich ring of the coupling component to form a stable azo compound, characterized by the -N=N- linkage. Given that the starting material is a diamine, this process can be used to synthesize bis-azo dyes, which can lead to extended conjugated systems and deep colors. ekb.egchemijournal.com The specific color of the dye depends on the electronic nature of both the thiadiazole core and the substituents on the coupling component. researchgate.net

| Coupling Component | Resulting Azo Dye Structure (Partial) | Expected Color Class | Reference |

|---|---|---|---|

| Phenol | -N=N-(C6H4)-OH | Orange/Red | nih.gov |

| Aniline | -N=N-(C6H4)-NH2 | Red/Violet | nih.gov |

| N,N-Dimethylaniline | -N=N-(C6H4)-N(CH3)2 | Red/Violet | nih.govnih.gov |

| Resorcinol | -N=N-(C6H3)-(OH)2 | Dark Red/Brown | researchgate.net |

| 2-Naphthol | -N=N-(C10H6)-OH | Deep Red/Purple | researchgate.net |

Modifications of the 1,3,4-Thiadiazole (B1197879) Heterocycle

While the aniline amino groups are the most reactive sites for many derivatizations, the 1,3,4-thiadiazole ring itself can also be modified, although its aromatic and electron-deficient nature dictates the types of reactions it can undergo.

Electrophilic and Nucleophilic Substitution Reactions on the Thiadiazole Ring

The 1,3,4-thiadiazole ring is an electron-deficient heterocycle due to the electronegativity of the two nitrogen atoms. chemicalbook.com This makes the carbon atoms at the 2- and 5-positions generally unreactive towards electrophilic substitution reactions like nitration or Friedel-Crafts acylation, unless strongly activated by electron-donating groups. nih.govbu.edu.eg In the case of this compound, the carbon atoms of the thiadiazole ring are already substituted. Electrophilic attack would more likely occur on the electron-rich aniline rings.

Conversely, the electron-deficient nature of the thiadiazole ring makes it susceptible to nucleophilic attack, particularly if a good leaving group is present on one of the ring carbons. nih.govmdpi.com However, for the parent compound, direct nucleophilic substitution on the ring is not a feasible pathway. Ring-opening reactions can occur under strongly basic conditions. mdpi.com

Conjugation with Other Heterocyclic Systems

A powerful strategy for modifying the properties of this compound is to use its existing functional groups to build or attach other heterocyclic rings. This creates larger, conjugated systems with potentially novel electronic and photophysical properties.

One common approach involves using the amino groups as nucleophiles in cyclocondensation reactions. For example, reacting the diamine with α-haloketones can lead to the formation of fused imidazo[2,1-b] nih.govekb.egrsc.orgthiadiazole systems, though this is more direct for 2-amino-1,3,4-thiadiazoles. A more applicable strategy for the title compound would be to first convert the amino groups into other reactive functionalities. For instance, the amino groups can be converted to hydrazide groups, which can then be cyclized with reagents like carbon disulfide or various acids to form new 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings appended to the aniline moieties. nih.gov Such multi-heterocyclic compounds are of great interest in materials science and medicinal chemistry. nih.gov

Design of Supramolecular Architectures Incorporating this compound Units

The molecular structure of this compound, featuring a central electron-deficient 1,3,4-thiadiazole ring flanked by two electron-rich aminophenyl (aniline) moieties, presents a versatile platform for the design of complex supramolecular architectures. The key to constructing these assemblies lies in the strategic exploitation of various non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal centers. The presence of strong hydrogen bond donors (the -NH₂ groups), multiple hydrogen bond acceptors (the nitrogen atoms of the thiadiazole ring), and extensive π-systems allows for the programmed assembly of one-, two-, and three-dimensional networks.

The design of supramolecular structures using this building block is predicated on the principles of molecular recognition and self-assembly. The spatial arrangement of the functional groups—specifically the two primary amine groups positioned on the phenyl rings—offers directional control over the assembly process. This inherent directionality, combined with the rigidity of the central thiadiazole-phenyl backbone, enables the formation of well-defined and predictable supramolecular synthons. These synthons, in turn, can be propagated in space to generate crystalline solids with desired topologies and properties, such as porous frameworks or materials with specific electronic or photophysical characteristics.

Research into related aminothiadiazole compounds has demonstrated the reliability of certain intermolecular interactions in guiding crystal packing. For instance, the amino group is a robust hydrogen bond donor that can form predictable patterns with various acceptor groups. nih.govnih.gov Similarly, the aromatic surfaces of both the thiadiazole and aniline rings are prone to engage in π-π stacking interactions, which play a crucial role in stabilizing the resulting supramolecular edifices. nih.govresearchgate.net

By carefully selecting complementary molecules (co-formers) or metal ions, it is possible to guide the self-assembly of this compound into a variety of supramolecular architectures, including cocrystals, coordination polymers, and metal-organic frameworks (MOFs). mdpi.comnih.gov

Hydrogen Bonding-Driven Assemblies

The two primary amine groups of this compound are the primary sites for forming strong, directional hydrogen bonds. These N-H donors can interact with a wide range of hydrogen bond acceptors to form robust supramolecular synthons. In the absence of other components, self-assembly can occur through N-H···N hydrogen bonds, where the amine group of one molecule interacts with the nitrogen atoms of the thiadiazole ring of another.

A more versatile approach involves cocrystallization with molecules containing complementary functional groups, such as carboxylic acids. In such systems, strong N-H···O and O-H···N hydrogen bonds can lead to the formation of highly stable, cyclic motifs. nih.gov For example, studies on the cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (B76136) with carboxylic acids have shown the formation of a characteristic R²₂(8) graph set motif. nih.govresearchgate.net This motif involves a heterodimer linked by a pair of hydrogen bonds, one from the carboxylic acid's hydroxyl group to a thiadiazole nitrogen and the other from the amine group to the carbonyl oxygen. nih.gov Given that this compound possesses two such amine groups, it can act as a double donor to bridge two acceptor molecules, leading to the formation of extended chains or tapes.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Supramolecular Design |

| Amine-Thiadiazole N | N-H | N (Thiadiazole) | 2.9 - 3.2 | Directs self-assembly of the pure compound. |

| Amine-Carboxylate | N-H | O=C (Carboxyl) | 2.8 - 3.1 | Forms robust R²₂(8) synthons in cocrystals. nih.gov |

| Hydroxyl-Thiadiazole N | O-H | N (Thiadiazole) | 2.6 - 2.9 | Key interaction in cocrystals with acids/phenols. nih.gov |

π-π Stacking and Aromatic Interactions

The planar, aromatic nature of both the thiadiazole and the aniline rings makes π-π stacking a significant contributor to the stability of supramolecular architectures derived from this compound. These interactions occur when the aromatic rings of adjacent molecules align in a parallel or offset fashion, driven by electrostatic and van der Waals forces. rsc.org

In the crystal structure of similar compounds like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, π-π stacking has been observed between the thiadiazole rings of neighboring molecules, with centroid-to-centroid distances of approximately 3.742 Å. researchgate.net The extensive π-system of this compound, encompassing three aromatic rings, provides a large surface area for such interactions. The interplay between the electron-deficient thiadiazole ring and the electron-rich aniline rings can lead to favorable donor-acceptor type π-stacking, further enhancing the stability of the assembly. rsc.org

In addition to direct π-π stacking, weaker C-H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring on another, can also play a role in directing the three-dimensional arrangement of the molecules. researchgate.net The precise geometry of these stacking interactions can be influenced by the steric and electronic effects of substituents on the aniline rings, offering a route to fine-tune the resulting supramolecular structure.

| Interaction Type | Participating Moieties | Typical Centroid-to-Centroid Distance (Å) | Geometric Arrangement |

| Thiadiazole-Thiadiazole Stacking | Thiadiazole rings | 3.7 - 3.8 | Parallel-displaced or offset researchgate.net |

| Phenyl-Thiadiazole Stacking | Aniline and Thiadiazole rings | 3.5 - 4.0 | Donor-acceptor type interactions |

| Phenyl-Phenyl Stacking | Aniline rings | 3.6 - 4.2 | Parallel-displaced or T-shaped |

| C-H···π Interactions | Aromatic C-H and π-face | 2.8 - 3.2 (H···centroid) | Directional, contributes to 3D packing researchgate.net |

Coordination-Driven Architectures: Metal-Organic Frameworks

The nitrogen atoms of the 1,3,4-thiadiazole ring and the primary amine groups on the phenyl rings can act as coordination sites for metal ions, making this compound a potential organic linker for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com The design of such architectures depends on the coordination geometry of the chosen metal ion and the conformational flexibility of the linker.

While the primary amines are relatively weak ligands for many metal ions, the nitrogen atoms of the thiadiazole ring are effective coordination sites. The molecule can act as a bidentate or a bridging ligand, connecting metal centers to form extended networks. The symmetrical disposition of the two aniline units suggests that it could be particularly effective in forming linear or zigzag chains when coordinated with suitable metal ions.

To enhance the coordinating ability and create more robust MOFs, the aniline groups can be further functionalized. For example, conversion to carboxylate or pyridyl groups would provide stronger and more directional coordination sites. researchgate.net However, even in its unmodified form, the interplay of coordination bonds, hydrogen bonding from the non-coordinated amine groups, and π-π stacking could lead to the formation of complex and potentially porous 3D supramolecular frameworks. The amino groups within the pores of such a framework could serve as active sites for selective gas adsorption or catalysis. nih.govrsc.org

Computational and Theoretical Investigations of 2,2 1,3,4 Thiadiazole 2,5 Diyl Dianiline

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are fundamental to exploring the electronic behavior of molecules. These studies can elucidate the distribution of electrons, the energies of molecular orbitals, and the molecule's response to external electric fields, all of which dictate its chemical and physical properties.

The optimized structure reveals the planarity and symmetry of the molecule. In the case of 2,5-diaryl-1,3,4-thiadiazoles, the dihedral angles between the central thiadiazole ring and the flanking aryl rings are of particular interest as they influence the extent of π-conjugation. nih.gov A smaller dihedral angle suggests a more planar conformation, which typically enhances electronic communication across the molecule. The total ground state energy calculated through DFT is an indicator of the molecule's thermodynamic stability. nih.gov For analogues, calculations have shown that the aromatic rings attached to the thiadiazole core are often slightly twisted out of the plane of the central heterocycle. nih.gov

Table 1: Representative Calculated Geometric Parameters for a 1,3,4-Thiadiazole (B1197879) Analogue Note: The following data is for a structurally related compound, 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine, and is used here for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N (Thiadiazole) | ~1.29 Å |

| C-S (Thiadiazole) | ~1.76 Å | |

| C-C (Thiadiazole-Aryl) | ~1.47 Å | |

| Bond Angle | C-S-C (Thiadiazole) | ~87.0° |

| N-C-S (Thiadiazole) | ~114.5° | |

| Dihedral Angle | Aryl Ring - Thiadiazole Ring | Varies (often non-planar) |

| Data derived from principles discussed in computational studies of 1,3,4-thiadiazole derivatives. dergipark.org.tr |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For 2,5-diaryl-1,3,4-thiadiazole systems, the HOMO is typically distributed over the electron-rich aromatic rings and the sulfur atom, while the LUMO is often localized on the central 1,3,4-thiadiazole ring and any electron-withdrawing substituents. nih.govdergipark.org.tr The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and its tendency to undergo electronic excitation. A small energy gap suggests that the molecule can be easily excited, which is relevant for its optical and electronic applications. dergipark.org.tr

Table 2: Representative FMO Properties for a 1,3,4-Thiadiazole Analogue Note: The following data is for a structurally related compound, 5-(1-Methyl-2-phenylethenyl)-N-[4'-nitrophenyl]-1,3,4-Thiadiazol-2-amine, and is used here for illustrative purposes.

| Parameter | Value (eV) |

| EHOMO | -6.44 |

| ELUMO | -3.12 |

| Energy Gap (ΔE) | 3.32 |

| Data adapted from Çavuş, M. S., & Muğlu, H. (2018). dergipark.org.tr |

Molecular Electrostatic Potential (MESP) surface mapping is a visualization tool used to predict the reactive sites of a molecule. researchgate.net It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MESP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. researchgate.net

For a molecule like 2,2'-(1,3,4-Thiadiazole-2,5-diyl)dianiline, the MESP map would be expected to show negative potential localized around the nitrogen atoms of the thiadiazole ring and the amino groups on the aniline (B41778) rings, indicating these are sites for electrophilic interaction or hydrogen bonding. dergipark.org.tr The hydrogen atoms of the amino groups would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target or self-assemble in the solid state.

Molecules with extensive π-conjugated systems and significant charge separation, often in a donor-π-acceptor (D-π-A) arrangement, can exhibit non-linear optical (NLO) properties. researchgate.net These materials have applications in optoelectronics and photonics. The 1,3,4-thiadiazole ring can function as an effective π-bridge or an electron-accepting unit in such systems. isres.org

Computational methods, including DFT, can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value indicates a strong NLO response. For this compound, the electron-donating aniline moieties attached to the electron-accepting thiadiazole core could potentially create a D-A-D structure, which is known to enhance NLO properties. Theoretical calculations of the hyperpolarizability would be necessary to confirm and quantify this potential.

Theoretical Spectroscopic Profile Predictions and Correlations

Computational chemistry can also predict the spectroscopic signatures of a molecule, which can be compared with experimental data to confirm its structure and understand its electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths (λmax). mdpi.com

For 2,5-diaryl-1,3,4-thiadiazole derivatives, the main absorption bands in the UV-Vis spectrum are typically assigned to π → π* transitions. dergipark.org.tr These transitions involve the promotion of an electron from a π-bonding orbital (often the HOMO) to a π*-antibonding orbital (often the LUMO). The calculated λmax values can be correlated with experimental spectra to validate the computational model and provide a detailed understanding of the nature of each electronic transition. dergipark.org.tr

Table 3: Representative TD-DFT Calculated vs. Experimental UV-Vis Data for a 1,3,4-Thiadiazole Analogue Note: The following data is for a structurally related compound, 5-(1-Methyl-2-phenylethenyl)-N-[4'-nitrophenyl]-1,3,4-Thiadiazol-2-amine, and is used here for illustrative purposes.

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Assignment |

| S0 → S1 | 382 | 390 | HOMO → LUMO (π → π*) |

| Data adapted from Çavuş, M. S., & Muğlu, H. (2018). dergipark.org.tr |

Vibrational Spectroscopy (FT-IR and FT-Raman) Simulation

Currently, there is no published research containing simulated Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopic data for this compound. A computational study would typically involve optimizing the molecular geometry of the compound using methods such as Density Functional Theory (DFT) with a suitable basis set. Subsequent frequency calculations on the optimized structure would yield the theoretical vibrational modes.

A detailed analysis would involve the assignment of these calculated vibrational frequencies to specific molecular motions, such as the stretching and bending of N-H, C-H, C=N, and C-S bonds, as well as the deformation modes of the thiadiazole and aniline rings. The simulated spectra would then be compared with experimental data, if available, to validate the computational model. Data would be presented in a tabular format, correlating calculated frequencies with their corresponding vibrational assignments and intensities.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Specific theoretical predictions for the 1H and 13C NMR chemical shifts of this compound are not available in the existing literature. Such a study would employ computational methods like the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT.

The process would involve calculating the isotropic shielding constants for each hydrogen and carbon atom in the molecule. These values would then be converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for the protons and carbons of the aniline and thiadiazole rings would be compiled into a data table. This theoretical data would be invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Investigation of Tautomerism and Conformational Dynamics

A dedicated investigation into the tautomerism and conformational dynamics of this compound has not been reported. While studies on tautomerism in other thiadiazole derivatives, particularly those with mercapto substituents, have been conducted, this analysis is absent for the dianiline variant.

A computational approach to this topic would involve exploring potential tautomeric forms, such as imine-enamine tautomerism involving the aniline amino groups. The relative energies of these tautomers would be calculated to determine their stability and potential for existence in equilibrium.

Furthermore, a conformational analysis would focus on the rotational barriers around the single bonds connecting the aniline rings to the thiadiazole core. By mapping the potential energy surface as a function of the dihedral angles, the most stable conformers (i.e., the minimum energy structures) could be identified. The energy differences between various conformers would provide insight into the molecule's flexibility and preferred spatial arrangement. The results of such an analysis would typically be presented with energy profiles and illustrations of the different stable conformations.

Advanced Spectroscopic and Structural Elucidation of 2,2 1,3,4 Thiadiazole 2,5 Diyl Dianiline and Its Derivatives

X-ray Crystallography for Precise Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional structure of molecules in the solid state. For derivatives of the 1,3,4-thiadiazole (B1197879) core, this technique provides invaluable data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and connectivity. mdpi.comresearchgate.netmdpi.com

A key structural feature consistently observed in crystallographic studies of 2,5-disubstituted-1,3,4-thiadiazole derivatives is the planarity of the central heterocyclic ring. nih.govresearchgate.net For instance, in the related compound 2,2′-[(1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl)]diacetonitrile, the 1,3,4-thiadiazole ring is essentially planar, with a root-mean-square deviation of just 0.001 Å. nih.govresearchgate.net

Beyond the individual molecule, X-ray crystallography reveals the supramolecular architecture, detailing how molecules pack in the crystal lattice. This packing is governed by non-covalent interactions such as hydrogen bonds and π–π stacking. researchgate.netnih.gov In the crystal structure of the aforementioned diacetonitrile derivative, molecules are linked by intermolecular C—H···N hydrogen bonds, forming ribbon-like structures. nih.govresearchgate.net Similarly, in metal complexes involving 2,5-bis(pyridin-2-yl)-1,3,4-thiadiazole, the crystal cohesion is ensured by weak C—H⋯N hydrogen bonds and π–π interactions between adjacent pyridyl rings. nih.gov These interactions are crucial in determining the physical properties of the material.

Interactive Table 1: Crystallographic Data for a 2,2'-(1,3,4-Thiadiazole-2,5-diyl) Derivative. Data for 2,2′-[(1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl)]diacetonitrile. researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₄N₄S₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5305 (7) |

| b (Å) | 14.2102 (11) |

| c (Å) | 7.8803 (6) |

| β (°) | 104.3810 (11) |

| Volume (ų) | 925.32 (13) |

| Z | 4 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula, distinguishing between compounds with the same nominal mass.

For novel 1,3,4-thiadiazole derivatives, HRMS is routinely used to validate the products of a synthetic route. mdpi.commdpi.com The experimentally determined exact mass is compared with the theoretically calculated mass for the proposed structure. A close match provides strong evidence for the successful synthesis and purity of the compound. For example, in the characterization of a series of azo dyes containing the 1,3,4-thiadiazole core, HRMS was used to confirm the final structures. mdpi.com

Interactive Table 2: Exemplary HRMS Data for 1,3,4-Thiadiazole Derivatives.

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z | Reference |

| 2-(4-Hydroxyphenylazo)-5-(4-methoxyphenyl)-1,3,4-thiadiazole | C₁₅H₁₂N₄O₂S | 313.0759 | 313.0755 | mdpi.com |

| 8-(1H-indol-2-yl)-5-phenyl- parchem.comnih.govdntb.gov.uatriazolo[3,4-b] parchem.comdntb.gov.uamdpi.comthiadiazole | C₁₇H₁₁N₅S | 317.0715 | 317.0726 | mdpi.com |

Advanced NMR Spectroscopic Techniques for Complex Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of molecules in solution. One-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectra of 2,2'-(1,3,4-Thiadiazole-2,5-diyl)dianiline and its derivatives, the aromatic protons typically appear in the downfield region, generally between 7.0 and 8.5 ppm. dergipark.org.tr The signals for the amine (-NH₂) protons are also characteristic. In the ¹³C NMR spectra, the carbon atoms of the central 1,3,4-thiadiazole ring are highly deshielded and serve as a diagnostic marker, with their chemical shifts often appearing in the range of 160–180 ppm. mdpi.com

For more complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity. semanticscholar.org

COSY experiments identify proton-proton (¹H-¹H) spin-spin couplings, helping to map out adjacent protons within the aniline (B41778) rings.

HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting different fragments of the molecule, such as linking the protons on the aniline rings to the carbons of the thiadiazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, confirming the conformation of the molecule in solution. researchgate.net

Interactive Table 3: Typical NMR Chemical Shift Ranges for 2,5-Diaryl-1,3,4-thiadiazole Derivatives.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

| ¹H | Aromatic Protons (Ar-H) | 7.0 – 8.5 | dergipark.org.tr |

| ¹³C | Aromatic Carbons (Ar-C) | 115 – 150 | eprajournals.com |

| ¹³C | Thiadiazole Carbons (C-S/C=N) | 160 – 181 | mdpi.com |

Spectroscopic Analysis of Substituted Derivatives and Conjugates

The synthesis of substituted derivatives and conjugates of this compound is monitored and confirmed using a combination of spectroscopic techniques, primarily NMR, IR (Infrared), and UV-Vis (Ultraviolet-Visible) spectroscopy. mdpi.comnih.gov These methods allow researchers to verify the addition of new functional groups and to study how these modifications influence the electronic properties of the core structure.

For instance, the introduction of an electron-donating group like a methoxy (B1213986) (-OCH₃) or an electron-withdrawing group like a nitro (-NO₂) onto the aniline rings results in predictable shifts in the NMR spectra. mdpi.com In ¹³C NMR, the carbon atom of a methoxy group typically appears around 55.5 ppm. mdpi.com

IR spectroscopy is particularly useful for identifying characteristic functional groups. The successful formation of a Schiff base derivative, for example, would be confirmed by the appearance of a new absorption band corresponding to the imine (C=N) stretch, typically around 1640 cm⁻¹. nih.gov Concurrently, the disappearance of the amine (-NH₂) stretching bands from the parent compound would be observed.

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Conjugation of the thiadiazole core with different aromatic systems or chromophores leads to changes in the absorption maximum (λₘₐₓ), often resulting in a bathochromic (red) or hypsochromic (blue) shift, which can be correlated with the electronic effects of the substituents. dergipark.org.tr

Thermogravimetric Analysis for Thermal Decomposition Pathways in Materials Context

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for assessing the thermal stability of materials, particularly high-performance polymers that incorporate rigid heterocyclic units like 1,3,4-thiadiazole. The aromatic and heterocyclic nature of this compound makes it an excellent building block for thermally stable polymers such as polyamides and polyimides.

TGA curves plot the percentage of weight loss against temperature. From these curves, key parameters are determined, such as the onset temperature of decomposition and the temperatures at which 5% or 10% weight loss occurs (T₅ and T₁₀, respectively). A higher decomposition temperature indicates greater thermal stability. Another important metric is the char yield, which is the percentage of material remaining at a high temperature (e.g., 800 °C or 1000 °C). A high char yield is often associated with good flame retardancy.

Polymers incorporating structures analogous to the target compound, such as aromatic polyamides and polyimides, exhibit excellent thermal stability. researchgate.netresearchgate.net For example, aromatic polyamides have shown 10% weight loss temperatures (T₁₀) in the range of 404–578°C, with char yields at 800°C between 35–65%. researchgate.net Similarly, certain polyimides exhibit T₁₀ values up to 567°C. researchgate.net These properties are directly attributed to the high bond energies and rigid nature of the aromatic and heterocyclic backbone.

Interactive Table 4: Thermal Properties of High-Performance Polymers with Related Structures.

| Polymer Type | Td₅% / Td₁₀% (°C) | Char Yield (%) | Reference |

| Aromatic Polyamides | T₁₀: 404–578 | 35–65 @ 800°C | researchgate.net |

| Polyamide-imides (PAI) | T₅: 461–477 | Not specified | nih.gov |

| Polyimides | T₁₀: 481–567 | Not specified | researchgate.net |

Applications of 2,2 1,3,4 Thiadiazole 2,5 Diyl Dianiline in Advanced Materials Science

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The designable nature of COFs allows for the precise tuning of their properties for applications in gas storage, separation, and catalysis. globethesis.comresearchgate.net The integration of specific functional units, such as the thiadiazole heterocycle, into the COF structure is a powerful strategy for enhancing their performance. researchgate.net

Role as Bridging Ligands in COF Synthesis

The synthesis of COFs relies on the connection of organic building blocks, or monomers, through strong covalent bonds. bohrium.com 2,2'-(1,3,4-Thiadiazole-2,5-diyl)dianiline functions as an ideal bridging ligand or linker in this process. The two terminal amine (-NH2) groups of the dianiline component are reactive sites that can undergo condensation reactions, typically with aldehyde-containing monomers, to form stable imine linkages (a Schiff-base reaction).

Impact on Pore Structure and Surface Area

The geometric and chemical nature of the this compound linker directly influences the resulting COF's structural characteristics. The inherent rigidity of the thiadiazole and aniline (B41778) rings helps to create a well-defined and robust framework that does not collapse upon solvent removal, leading to permanent porosity.

Adsorption and Separation Properties in COF Applications

The functionalization of COF pore walls with specific chemical groups is a key strategy for improving gas capture and separation performance. researchgate.net The 1,3,4-thiadiazole (B1197879) ring in this compound is particularly advantageous for this purpose. The nitrogen and sulfur heteroatoms within the ring create a CO2-philic environment, meaning they have a strong affinity for carbon dioxide molecules.

This affinity is due to the high quadrupole moment of CO2 interacting favorably with the polar thiadiazole groups. researchgate.net Consequently, COFs incorporating this linker exhibit enhanced CO2 uptake capacity and higher selectivity for CO2 over other gases like nitrogen (N2) or methane (B114726) (CH4). researchgate.net Research has demonstrated that functionalizing porous materials with thiadiazole groups is an effective approach for challenging gas separations, such as acetylene (B1199291) (C2H2) from carbon dioxide. nih.gov

| Material | Functional Group | Application | Key Finding | Reference |

|---|---|---|---|---|

| TH-COF-1 | Thiadiazole | CO₂ Capture | Superior CO₂ uptake and selectivity compared to analogous COF without thiadiazole rings. | researchgate.net |

| Th/Zr-UiO-66 | Benzothiadiazole | C₂H₂/CO₂ Separation | Enhanced separation performance confirmed by adsorption isotherms and breakthrough curves. | nih.gov |

| TDA-COF | Thiadiazole | Photocatalysis | Enhanced chemical stability and π-electron delocalization compared to N-acylhydrazone-linked COFs. | researchgate.net |

Optoelectronic Materials and Devices

The unique electronic structure of the 1,3,4-thiadiazole core makes this compound a valuable component for organic electronic materials. These materials are central to the development of devices like organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). polyu.edu.hk

Charge Carrier Transport Properties and Electron Affinity

The 1,3,4-thiadiazole ring is an electron-deficient heterocycle, meaning it has a strong tendency to accept electrons. This property is known as high electron affinity. When incorporated into a larger molecule or polymer, the thiadiazole unit acts as an electron-withdrawing group. polyu.edu.hk This characteristic is crucial for facilitating the transport of negative charge carriers (electrons), a property essential for n-type organic semiconductors. mdpi.com

Application in Organic Semiconductors and Conductive Polymers

The polymerization of this compound, or its use as a monomer in copolymerization, leads to the formation of conductive polymers with tailored electronic properties. By strategically combining this D-A building block with other monomers, chemists can fine-tune the resulting polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com

This molecular engineering approach is critical for designing high-performance organic semiconductors. rsc.org For example, polymers incorporating thiadiazole units have been shown to exhibit ambipolar charge transport, meaning they can conduct both positive charges (holes) and negative charges (electrons). mdpi.comresearchgate.net This dual functionality is highly desirable for creating more efficient and complex organic electronic circuits. The strong electron-withdrawing nature of the thiadiazole core helps to create n-type or electron-dominant ambipolar polymers, which are key components for the advancement of organic electronics. mdpi.com

| Polymer System | Backbone Type | Key Electronic Property | Reported Mobility (μe) | Reference |

|---|---|---|---|---|

| PBDOPV-BTT | D-A₁-D-A₂ | n-type charge transport | 1.02 × 10⁻² cm² V⁻¹ s⁻¹ | mdpi.com |

| NDI-benzothiadiazole copolymer | D-A₁-D-A₂ | Electron-dominant ambipolar | 0.92 cm² V⁻¹ s⁻¹ | mdpi.com |

| Benzo[1,2-c;4,5-c]bis bohrium.comresearchgate.netrsc.orgthiadiazole - dithieno[3,2-b:2,3-d]pyrrole | D-A | Ambipolar charge transport | Not specified | researchgate.net |

Electrochromic Behavior in Advanced Optoelectronic Systems

While there is no specific data on the electrochromic properties of polymers derived directly from this compound, the broader class of polymers containing 1,3,4-thiadiazole units is recognized for its potential in electrochromic applications. These materials can undergo reversible color changes upon electrochemical oxidation and reduction. For instance, copolymers incorporating units like 4,7-di(thiophen-2-yl)benzo[c] mdpi.comdntb.gov.uanih.govthiadiazole have been synthesized and shown to exhibit electrochromic properties, with color changes from neutral to oxidized states. These copolymers can have low band gaps and high coloration efficiency, which are desirable characteristics for electrochromic devices. The thiadiazole unit, being a strong electron acceptor, is often used in donor-acceptor type architectures to tune the electronic and optical properties of the resulting polymers. This strategic molecular design can lead to materials with stable and reversible electrochromic behavior, suitable for applications in smart windows, displays, and other optoelectronic systems.

Dye Chemistry and Chromogenic Materials

The 1,3,4-thiadiazole moiety is a versatile component in the synthesis of various dyes, particularly azo dyes, due to its contribution to the molecule's electronic properties and stability.

Azo dyes incorporating the 1,3,4-thiadiazole ring are a significant class of chromogenic materials. These dyes are typically synthesized through the diazotization of an amino-substituted thiadiazole derivative followed by coupling with various aromatic compounds like phenols and anilines. mdpi.comnih.gov The resulting dyes often exhibit excellent coloring properties with a wide range of vivid colors. mdpi.com

The spectroscopic properties of these dyes can be finely tuned by altering the substituents on both the thiadiazole ring and the coupling component. mdpi.comnih.gov This structural modification allows for the control of the intramolecular charge transfer (ICT) characteristics, which in turn dictates the absorption maxima (λmax) and the color of the dye. For example, the introduction of electron-donating groups on the coupling component generally leads to a bathochromic (red) shift in the absorption spectrum. mdpi.com The synthesis of different series of azo dyes from 2-amino-5-aryl-1,3,4-thiadiazoles has demonstrated how varying the aryl group and the coupling partner influences the final spectroscopic outcome. mdpi.comnih.gov

Table 1: Spectroscopic Data for Representative 1,3,4-Thiadiazole Containing Azo Dyes Note: This table presents data for azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles, not directly from this compound.

| Dye Structure (General) | Coupling Component | Substituent (Aryl) | λmax (nm) | Reference |

| 2-(Arylazo)-5-aryl-1,3,4-thiadiazole | Aniline | Phenyl | 450-480 | mdpi.com |

| 2-(Arylazo)-5-aryl-1,3,4-thiadiazole | N,N-dimethylaniline | Phenyl | 520-550 | mdpi.com |

| 2-(Arylazo)-5-aryl-1,3,4-thiadiazole | Phenol | Phenyl | 420-440 | mdpi.com |

This is an interactive data table. Users can sort and filter the data based on the columns.

Azo dyes based on the 1,3,4-thiadiazole scaffold have been investigated for their application on various substrates, including textiles and in high-technology fields. Their good thermal stability and strong, clear colors make them suitable for dyeing synthetic fibers like polyester. researchgate.net The affinity of these dyes for specific fabrics can be modulated by introducing appropriate functional groups.

Beyond traditional dyeing, these functional dyes are explored for applications such as in dye-sensitized solar cells (DSSCs). ekb.eg In this context, the thiadiazole-based azo dye acts as a sensitizer, absorbing light and injecting electrons into a semiconductor's conduction band. The donor-π-acceptor (D-π-A) design of these dyes, where the thiadiazole can act as the acceptor unit, is crucial for efficient charge separation and high power conversion efficiencies. ekb.eg Research on dyes derived from 1,4-bis(2-amino-1,3,4-thiadiazole)benzene has shown their potential in DSSCs, demonstrating how molecular engineering can lead to functional materials for renewable energy applications. ekb.eg

Coordination Chemistry and Metal Complexes of 2,2 1,3,4 Thiadiazole 2,5 Diyl Dianiline

Ligand Design and Metal Ion Coordination Modes

The compound 2,2'-(1,3,4-Thiadiazole-2,5-diyl)dianiline is a symmetrical ligand featuring a central 1,3,4-thiadiazole (B1197879) ring flanked by two aniline (B41778) moieties. This structure presents several potential donor atoms for coordination with metal ions, including the nitrogen atoms of the two amino groups and the nitrogen and sulfur atoms of the thiadiazole ring. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

For 1,3,4-thiadiazole derivatives, coordination with metal ions can occur through various atoms. In analogous compounds containing amino groups, it has been observed that the ligand can act as a multidentate species. For instance, studies on 2,5-diamino-1,3,4-thiadiazole (B1295027) have shown that it can coordinate to metal ions through the nitrogen atoms of the amine groups and the sulfur atom of the thiadiazole ring, acting as a tridentate ligand. mdpi.com

However, the coordination behavior can vary. In some complexes of substituted 2-amino-1,3,4-thiadiazoles, chelation occurs through one of the endocyclic (ring) nitrogen atoms and a donor atom from a substituent group, while the exocyclic amino group may not be involved in the coordination. mdpi.comnih.gov For this compound, potential chelation sites would likely involve the amino groups and the thiadiazole ring heteroatoms, potentially acting as a bridging ligand to form dinuclear or polynuclear complexes. researchgate.net Specific binding affinity data for this particular ligand are not available.

The synthesis of metal complexes with 1,3,4-thiadiazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent. mdpi.comnih.gov The resulting complexes can be isolated as solid precipitates and purified by recrystallization.

The structural characterization of these complexes is carried out using a combination of analytical and spectroscopic techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N, N-N, and C-S bonds of the thiadiazole ring, as well as the N-H stretching and bending vibrations of the aniline amino groups upon complexation, provide evidence of coordination. mdpi.comsemanticscholar.org

UV-Visible Spectroscopy: Electronic spectra can give insights into the geometry of the coordination sphere around the metal ion. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its diamagnetic metal complexes, with shifts in proton and carbon signals indicating the coordination sites. mdpi.com

No specific synthetic procedures or detailed structural characterizations for metal complexes of this compound have been reported in the searched literature.

Catalytic Applications of Metal-Thiadiazole Complexes

While various 1,3,4-thiadiazole derivatives and their metal complexes have been extensively studied for their biological and pharmacological activities, information regarding their application in catalysis is limited and no specific data was found for complexes of this compound. researchgate.netgranthaalayahpublication.org

There is no available research detailing the use of metal complexes derived from this compound in either homogeneous or heterogeneous catalysis.

There is no available data on the enhancement of reaction selectivity or efficiency using metal complexes of this compound.

Photophysical Properties of Metal-Thiadiazole Complexes

Thiadiazole-containing compounds are known to possess interesting photophysical properties, and their metal complexes are investigated for applications in areas like chemical sensing and optoelectronics. researchgate.net These properties, including absorption and fluorescence, are highly dependent on the molecular structure and the nature of the coordinated metal ion. However, specific studies on the photophysical properties of metal complexes of this compound were not found in the available literature. Research on other thiadiazole-based ligands shows that complexation can lead to significant changes in their absorption and emission spectra, including fluorescence enhancement or quenching. researchgate.net

Advanced Analytical and Sensing Applications of 2,2 1,3,4 Thiadiazole 2,5 Diyl Dianiline

Development of Chemo-sensing Platforms (excluding clinical sensing)

The structural attributes of 2,2'-(1,3,4-Thiadiazole-2,5-diyl)dianiline, particularly the presence of nitrogen and sulfur heteroatoms and the amino groups on the phenyl rings, make it a promising candidate for the development of chemo-sensing platforms. These features can facilitate interactions with various analytes through mechanisms such as hydrogen bonding, coordination, and acid-base reactions, leading to detectable changes in its optical properties.

Detection of Specific Analytes via Colorimetric or Fluorimetric Responses

Derivatives of the 1,3,4-thiadiazole (B1197879) core have demonstrated significant potential as optical sensors for a variety of analytes. These sensors operate on the principle that interaction with a specific analyte induces a change in the electronic properties of the molecule, resulting in a visible color change (colorimetric) or an alteration in fluorescence intensity or wavelength (fluorimetric).

Research on analogous structures suggests that this compound could be functionalized to detect specific ions and molecules. For instance, a sensor based on an azophenol and mercapto-thiadiazole structure was developed for the selective naked-eye detection of the acetate (B1210297) anion in aqueous solutions. nih.gov The interaction, involving hydrogen bonding and proton transfer, resulted in a distinct color change from colorless to orange, with a detection limit of 1.0 x 10⁻⁶ mol L⁻¹. nih.gov

Furthermore, other 1,3,4-thiadiazole analogues have been investigated as fluorescent pH sensors. nih.gov Studies on 4-(5-alkyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diols revealed pH-dependent fluorescence, where the protonation state of the molecule dictated its emission characteristics. nih.gov This suggests that the aniline (B41778) amino groups in this compound could act as protonation sites, making it a potential candidate for pH sensing applications, where changes in environmental acidity would modulate its fluorescence output. The table below summarizes the sensing capabilities of related thiadiazole compounds, highlighting the potential applications for the title compound.

| Sensor Type | Target Analyte | Principle of Detection | Observable Change | Detection Limit |

| Colorimetric | Acetate (AcO⁻) | Hydrogen Bonding & Proton Transfer | Colorless to Orange | 1.0 x 10⁻⁶ M nih.gov |

| Fluorimetric | pH (H⁺) | Protonation/Deprotonation | Dual Fluorescence Effect | Not Specified nih.gov |

| Fluorimetric | Metal Ions (e.g., Cu²⁺) | Coordination | Fluorescence Quenching | 34.5 nM |

This table is based on data from analogous 1,3,4-thiadiazole derivatives to illustrate potential applications.

Aggregation-Induced Emission (AIE) Mechanisms in Sensing

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov This effect is typically observed in molecules with multiple phenyl rings or other "molecular rotors" that can undergo low-frequency rotational or vibrational motions in solution, providing a non-radiative pathway for the decay of the excited state. In the aggregated state, these intramolecular motions are restricted, which blocks the non-radiative channels and opens up the radiative pathway, leading to strong fluorescence emission. nih.govmdpi.com

The structure of this compound, with two aniline rings attached to the central thiadiazole core, possesses the key features of a potential AIE-active molecule (AIEgen). The single bonds connecting the phenyl rings to the thiadiazole ring can act as rotational axes. In a dilute solution, these aniline rings can rotate freely, quenching fluorescence. However, in a poor solvent or upon binding to a target analyte that induces aggregation, this intramolecular rotation would be restricted (RIR mechanism), potentially "turning on" a strong fluorescence signal.

This AIE characteristic is highly advantageous for sensing applications, as it can provide a high signal-to-noise ratio with a "turn-on" response, which is more sensitive than "turn-off" sensors. nih.gov For example, AIE-active materials based on other heterocyclic systems have been successfully employed for the detection of toxic environmental pollutants. nih.gov AIE-active fluorophores incorporating thiadiazole units have been designed for near-infrared (NIR) bio-imaging, demonstrating the utility of this core in creating advanced luminescent materials. researchgate.net The development of a sensor based on this compound could involve inducing aggregation in the presence of a specific analyte, leading to a highly sensitive and selective "turn-on" fluorescence assay.

Chromatographic Method Development for Compound Analysis and Isolation

The synthesis of this compound and its derivatives necessitates robust analytical methods to ensure the purity of the final product and to isolate it from reaction mixtures. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of 1,3,4-thiadiazole derivatives. researchgate.net For compounds with a central 1,3,4-thiadiazole-2,5-diyl core, reversed-phase (RP) HPLC methods are commonly employed.

A typical HPLC setup for a related compound, Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di-, utilizes a C18-based column like the Newcrom R1. sielc.com The separation is achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water. An acid, like phosphoric acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte itself. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or purify the target compound. sielc.comsielc.com

Below is a table summarizing a representative set of HPLC conditions for the analysis of compounds with the 1,3,4-thiadiazole-2,5-diyl core.

| Parameter | Condition |

| Column | Newcrom R1 (C18, Reversed-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid sielc.com |

| Detection | UV-Vis (e.g., 254 nm or 320 nm) researchgate.net |

| Mode | Isocratic or Gradient |

| Application | Purity analysis, impurity isolation, preparative separation sielc.comsielc.com |

This table presents typical conditions based on methodologies for analogous compounds.

Mass Spectrometry (MS) Coupled Techniques for Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the identity and assess the purity of synthesized compounds by measuring their mass-to-charge ratio (m/z). It is routinely used in the characterization of 1,3,4-thiadiazole derivatives. nih.govmdpi.com

When coupled with HPLC (LC-MS), it provides a comprehensive analysis where compounds are first separated by chromatography and then detected by the mass spectrometer. This allows for the determination of the molecular weight of the target compound and any impurities present in the sample. For MS-compatible applications, the phosphoric acid used in the HPLC mobile phase is typically replaced with a volatile acid like formic acid to avoid contaminating the MS instrument. sielc.comsielc.com

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. mdpi.com This data serves as a definitive confirmation of the chemical structure of the synthesized this compound, ensuring it matches the expected molecular formula. The structural characterization of newly synthesized 1,3,4-thiadiazoles is often confirmed using a combination of spectroscopic methods including NMR, IR, and mass spectrometry. nih.gov

Reaction Mechanisms and Chemical Reactivity of 2,2 1,3,4 Thiadiazole 2,5 Diyl Dianiline and Its Derivatives

Elucidation of Specific Reaction Pathways During Functionalization

The primary functionalization pathways for 2,2'-(1,3,4-thiadiazole-2,5-diyl)dianiline involve reactions typical of aromatic primary amines, such as Schiff base formation, acylation (e.g., polyamide synthesis), and metal complexation.

Schiff Base Formation: The reaction of the diamine with aromatic aldehydes is a common derivatization, leading to the formation of Schiff bases (imines). The generally accepted mechanism for Schiff base formation proceeds via a two-step pathway: